molecular formula C12H18N6O3 B2921340 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 2034535-08-3

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2921340
CAS No.: 2034535-08-3
M. Wt: 294.315
InChI Key: ULGHXTTXYGMSPW-UHFFFAOYSA-N
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Description

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methoxyethyl)urea is a sophisticated synthetic compound designed for medicinal chemistry research, integrating two privileged pharmacophores: a 1,2,4-oxadiazole ring and a pyrazole moiety. This structural combination is of significant interest in modern drug discovery, particularly for developing targeted therapies. The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities, which can enhance a compound's drug-like properties . Furthermore, the pyrazole nucleus is a well-established component in numerous biologically active compounds and FDA-approved drugs, known for its versatility in interacting with diverse enzymatic targets . The integration of a urea linker further expands the molecule's potential for forming key hydrogen bond interactions with biological targets, a feature common to several kinase inhibitors . The primary research value of this compound lies in its potential application as a protein kinase inhibitor. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of various diseases, including cancer. Compounds featuring pyrazolyl-urea and oxadiazole motifs have demonstrated potent antiproliferative activities by inhibiting key kinases such as Src, p38-MAPK, and TrkA . The Trk family of kinases, for instance, is a validated target not only in oncology but also in the management of chronic pain . Therefore, this compound serves as a valuable chemical tool for probing intracellular signaling pathways, conducting target validation studies, and serving as a lead structure in the hit-to-lead optimization phase of drug discovery programs. Applications: • Chemical biology tool for kinase inhibition studies • Lead compound in oncology and anticancer research • Investigation of chronic pain and inflammatory disease pathways • Scaffold for the design of novel enzyme inhibitors in medicinal chemistry Please Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-3-18-8-9(6-15-18)11-16-10(21-17-11)7-14-12(19)13-4-5-20-2/h6,8H,3-5,7H2,1-2H3,(H2,13,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHXTTXYGMSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core : The target compound’s oxadiazole-pyrazole system (vs. thiazole in or absence in ) may improve metabolic stability and binding affinity in drug design due to stronger dipole interactions .
  • Substituent Effects : The 2-methoxyethyl group on urea increases hydrophilicity compared to aromatic (e.g., 4-methoxyphenethyl in ) or alkyl (e.g., isopropyl in ) substituents.
  • Synthetic Complexity : Oxadiazole-containing compounds (e.g., ) often require multistep syntheses involving cyclization (e.g., using NaN3 in azide reactions ), whereas simpler ureas (e.g., ) are synthesized via direct alkylation or condensation.

Physicochemical and Pharmacological Properties

While specific data for the target compound are lacking, comparisons can be inferred:

  • Solubility : The methoxyethyl group likely enhances aqueous solubility relative to phenyl-substituted analogues (e.g., ). Thiazole derivatives () may exhibit lower solubility due to sulfur’s lipophilicity.
  • Bioactivity : Urea derivatives with pyrazole-oxadiazole motifs (e.g., ) are explored as kinase inhibitors or antimicrobial agents. The ethyl group on pyrazole in the target compound could modulate steric effects at enzyme active sites compared to methyl or phenyl analogues .

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

Methodological Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions using precursors like azidomethylpyrazoles. For example, NaN₃ in DMF at 50°C catalyzes azide displacement on chloromethylpyrazole intermediates, followed by cyclization to form the oxadiazole core . Alternative protocols involve refluxing azidomethylcarboxylates with cyanocetamide in THF under peroxide catalysis, yielding oxadiazoles after acidification and recrystallization . Base-mediated nucleophilic substitution (e.g., K₂CO₃) is also effective for introducing aryloxy groups into pyrazole-oxadiazole hybrids .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the urea or oxadiazole moieties. Use desiccants to mitigate moisture absorption, which can degrade labile functional groups. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy (H315/H319 hazards) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrazole-oxadiazole derivatives .
  • FT-IR: Identifies urea N-H stretches (~3300 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the urea moiety's pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified alkyl/aryl groups on the urea nitrogen (e.g., 2-methoxyethyl vs. morpholinoethyl) to assess steric/electronic effects .
  • Bioisosteric Replacement: Replace urea with thiourea or cyanoguanidine to evaluate hydrogen-bonding efficiency.
  • Theoretical Framework: Use density functional theory (DFT) to calculate urea conformation energy barriers and correlate with target binding affinity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
  • Orthogonal Assays: Validate PI3K inhibition (if applicable) via both enzymatic (ELISA) and cellular (Western blot for p-AKT) readouts .
  • Data Normalization: Express IC₅₀ values relative to positive controls (e.g., LY294002 for PI3K) to mitigate inter-assay variability .

Q. How can computational modeling predict binding interactions with targets like PI3K?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into PI3K’s ATP-binding pocket (PDB: 1E7U). Prioritize poses with hydrogen bonds to Val851 or hydrophobic interactions with Trp780 .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding mode retention.
  • Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. What methodologies address low solubility in aqueous media during in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or PEGylated groups to the urea moiety for enhanced hydrophilicity.
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (≤200 nm) via emulsion-solvent evaporation, achieving sustained release in physiological buffers .
  • Co-Solvent Systems: Use cyclodextrin complexes or Cremophor EL to improve solubility without precipitation .

Q. How to design control experiments to confirm selective inhibition of target enzymes over related isoforms?

Methodological Answer:

  • Kinase Profiling Panels: Screen against PI3K isoforms (α, β, γ, δ) and off-target kinases (e.g., mTOR, AKT) at 1 µM compound concentration .
  • Isoform-Specific Mutants: Use PI3Kγ-K833R mutant cells to verify binding dependency on catalytic lysine residues.
  • Competitive Assays: Compare inhibition in the presence/absence of ATP (10 mM) to confirm ATP-competitive mechanism .

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